molecular formula C6H3ClN2S B11771773 3-Chloroisothiazolo[3,4-b]pyridine CAS No. 42242-09-1

3-Chloroisothiazolo[3,4-b]pyridine

Cat. No.: B11771773
CAS No.: 42242-09-1
M. Wt: 170.62 g/mol
InChI Key: AUSGEUNEUXMRBN-UHFFFAOYSA-N
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Description

3-Chloroisothiazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the isothiazolopyridine family This compound is characterized by the presence of a chlorine atom at the third position of the isothiazolo[3,4-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloroisothiazolo[3,4-b]pyridine can be synthesized from 2-aminonicotinonitrile through a series of reactions. The synthetic route involves:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroisothiazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

3-Chloroisothiazolo[3,4-b]pyridine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Chloroisothiazolo[3,4-b]pyridine is primarily related to its ability to interact with biological targets. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Isothiazolo[3,4-b]pyridine: Lacks the chlorine atom but shares the core structure.

    3-Aminoisothiazolo[3,4-b]pyridine: Contains an amino group instead of chlorine.

    3-Methylisothiazolo[3,4-b]pyridine: Features a methyl group at the third position.

Uniqueness: 3-Chloroisothiazolo[3,4-b]pyridine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

42242-09-1

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

3-chloro-[1,2]thiazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3ClN2S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H

InChI Key

AUSGEUNEUXMRBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(SN=C2N=C1)Cl

Origin of Product

United States

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